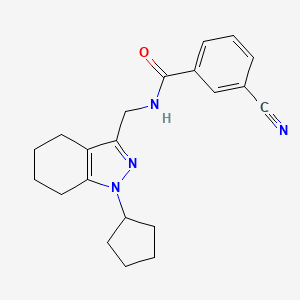

3-cyano-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

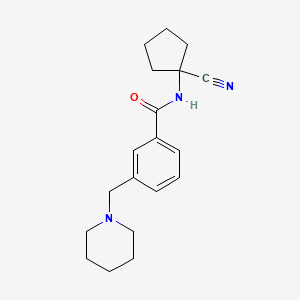

3-cyano-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments have been studied extensively.

Aplicaciones Científicas De Investigación

Colorimetric Sensing and Molecular Interaction Studies

Cyanobenzamide derivatives, such as those studied by Younes et al. (2020), have shown potential in colorimetric sensing of fluoride anions. This capability stems from their structural properties, allowing for naked-eye detection of specific ions in solutions. Such compounds undergo color transitions upon interaction with fluoride anions, attributed to mechanisms like deprotonation-enhanced intramolecular charge transfer (ICT) (Younes et al., 2020).

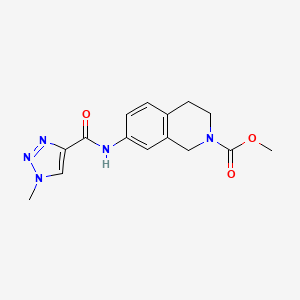

Histone Deacetylase (HDAC) Inhibition for Cancer Research

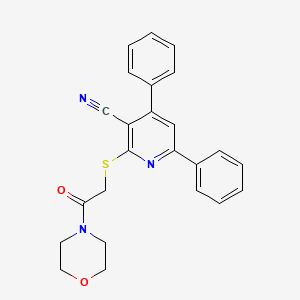

Derivatives with a cyanopyridyl moiety have been identified as potent inhibitors of histone deacetylase (HDAC), a key target in cancer therapy. Andrews et al. (2008) explored various cyano substitutions to optimize HDAC inhibition and anti-proliferative activity, highlighting the significance of such compounds in developing cancer therapeutics (Andrews et al., 2008).

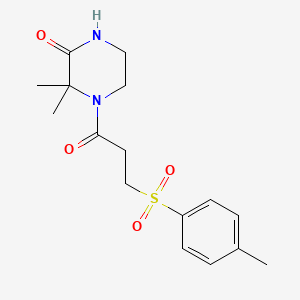

Development of New Heterocyclic Compounds

Research on cyanobenzamide derivatives has contributed to the synthesis of new heterocyclic compounds with potential applications in drug development and material science. For instance, the work by Basheer and Rappoport (2006) on substituting oxazolidines, thiazolidines, and oxazines showcases the versatility of cyanobenzamides in generating diverse molecular structures (Basheer & Rappoport, 2006).

Cyanide Detection in Environmental and Biological Samples

Compounds structurally related to 3-cyano-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide have been used in designing sensors for detecting cyanide ions. Tomasulo et al. (2006) developed chromogenic oxazines for sensitive and selective cyanide detection, illustrating the application of cyanobenzamide derivatives in environmental monitoring (Tomasulo et al., 2006).

Mecanismo De Acción

Target of Action

The primary target of this compound is the JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling pathways .

Mode of Action

The compound interacts with its targets through a unique binding mode. The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of the kinases . This interaction inhibits the activity of the kinases, thereby modulating the signaling pathways they are involved in .

Biochemical Pathways

The inhibition of JNK2 and JNK3 kinases affects various biochemical pathways. These kinases are involved in the regulation of several cellular processes, including inflammation, apoptosis, and cell differentiation . By inhibiting these kinases, the compound can modulate these processes, leading to downstream effects that can have therapeutic benefits .

Pharmacokinetics

The compound’s potency against jnk2 and jnk3 kinases suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on JNK2 and JNK3 kinases. By inhibiting these kinases, the compound can modulate cellular processes such as inflammation and apoptosis . This can result in the suppression of inflammatory responses and the induction of cell death in certain cell types .

Propiedades

IUPAC Name |

3-cyano-N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O/c22-13-15-6-5-7-16(12-15)21(26)23-14-19-18-10-3-4-11-20(18)25(24-19)17-8-1-2-9-17/h5-7,12,17H,1-4,8-11,14H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXZJJJKWUOQDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2763841.png)

![3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B2763846.png)

![4-(tert-butyl)-N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2763852.png)

![2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2763853.png)

![2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2763856.png)

![N-(4-acetylphenyl)-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2763861.png)

![N-1,3-benzodioxol-5-yl-2-[(5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2763862.png)